

# A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate

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Compound Name: Maltose hydrate

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This technical guide provides an in-depth overview of the core physicochemical properties of maltose monohydrate ( $C_{12}H_{22}O_{11} \cdot H_2O$ ). Maltose, a disaccharide composed of two  $\alpha$ -D-glucose units linked by an  $\alpha(1 \rightarrow 4)$  glycosidic bond, is a critical excipient in the pharmaceutical industry and a subject of interest in food science and biotechnology.<sup>[1]</sup> Its utility in applications such as stabilizing therapeutic proteins, particularly in intravenous immunoglobulin (IVIG) solutions, and serving as a parenteral supplement of sugar for diabetics, stems directly from its unique chemical and physical characteristics.<sup>[1][2]</sup> This document consolidates key quantitative data, details common experimental protocols for its characterization, and illustrates its functional relationships through logical diagrams.

## Core Physicochemical Properties

The fundamental properties of maltose monohydrate are summarized below. These parameters are crucial for formulation development, quality control, and understanding its behavior in various systems.

## General and Physical Properties

Property	Value	References
Chemical Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	[1][3]
Molecular Weight	360.31 g/mol	[1][3][4]
Appearance	White crystalline powder or crystals	[3][5][6]
Density	1.54 g/cm <sup>3</sup> 1.518 g/cm <sup>3</sup> at 20 °C	[5] [7]
Bulk Density	~320 kg/m <sup>3</sup>	[7][8]
Water Content	4.5% - 6.5%	[9]

## Thermal and Optical Properties

Property	Value	References
Melting Point	102-103 °C 119-121 °C 130 °C	[1][3][5][10] [11] [2]
Specific Rotation [ $\alpha$ ] <sub>D</sub>	+140.7° (c=10, H <sub>2</sub> O) +130.4° ± 1.3° (c=4, H <sub>2</sub> O, 20°C) +135° to +139° (10%, water)	[5] [1][12] [13]
Glass Transition (T <sub>g</sub> )	72.6 - 75.9 °C (at 0% RH) Note: T <sub>g</sub> is highly dependent on relative humidity.	[14][15]

## Solubility and Solution Properties

Property	Value	References
Solubility in Water	1.080 g/mL (20 °C) 470.2 g/L 180 g/L (20 °C)	[5] [8][13] [2]
Solubility in Alcohol	Slightly soluble	[10][12]
pH (aqueous solution)	5.0 - 7.0 (180 g/L, 25 °C) 4.5 - 6.0 (50 g/L, 20 °C) 4.0 - 5.5 (10% solution)	[8] [13] [16]

## Key Experimental Protocols

Accurate characterization of maltose monohydrate relies on standardized analytical methods. This section details the methodologies for several key experiments.

### Assay and Impurity Profiling by HPLC (USP-NF Method)

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying maltose and related sugar impurities. The United States Pharmacopeia-National Formulary (USP-NF) outlines a specific method for this analysis.[\[8\]](#)[\[12\]](#)[\[16\]](#)

**Objective:** To determine the purity of maltose monohydrate and quantify impurities such as glucose and maltotriose.

**Methodology:**

- **System Preparation:**
  - **Column:** Utilize a column packed with L58 material (strong cation-exchange resin with calcium ions), typically 7.8-mm × 30-cm.[\[17\]](#)
  - **Mobile Phase:** Use degassed, high-purity water.[\[16\]](#)
  - **Flow Rate:** Adjust the flow rate (e.g., ~0.35 mL/min) to achieve the required system suitability.[\[17\]](#)
  - **Temperature Control:** Maintain the column at  $80 \pm 2^{\circ}\text{C}$  and the detector at  $40^{\circ}\text{C}$ .[\[17\]](#)
  - **Detector:** Use a Refractive Index (RI) detector.
- **System Suitability:**
  - Prepare a "Resolution Solution" containing maltotriose, maltose, and glucose at approximately 10 mg/g each in water.[\[16\]](#)
  - Inject the solution. The resolution between the maltotriose and maltose peaks must be not less than 1.6.[\[17\]](#)

- The relative retention times are approximately 0.9 for maltotriose, 1.0 for maltose, and 1.2 for glucose.[16]
- Standard and Sample Preparation:
  - Standard Preparation: Accurately weigh and dissolve USP Maltose Monohydrate Reference Standard (RS) in water to a concentration of about 10 mg/g.[16]
  - Sample (Assay) Preparation: Accurately weigh and dissolve approximately 0.10 g of the maltose sample in water and dilute to a final weight of about 10 g.[16]
- Procedure:
  - Inject equal volumes (e.g., 20  $\mu$ L) of the Standard and Assay preparations into the chromatograph.[16]
  - Record the chromatograms and measure the peak area responses for the major peaks.
  - Calculate the percentage of maltose in the sample on an anhydrous basis, comparing the sample peak response to the standard peak response.

## Thermal Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions and decomposition profiles.

Objective: To measure the melting point, dehydration temperature, and glass transition temperature ( $T_g$ ) of maltose monohydrate.

Methodology:

- Sample Preparation:
  - Accurately weigh 2-10 mg of the maltose monohydrate powder into a Tzero aluminum pan.[18]
  - Place a lid on the pan and crimp it to seal. For TGA, a pinhole lid may be used to allow volatiles to escape.

- Prepare an identical empty, sealed pan to serve as a reference.[18]
- Instrument Setup (DSC for Melting Point/Tg):
  - Place the sample and reference pans into the DSC cell.
  - Equilibrate the system at a starting temperature (e.g., 25°C).
  - Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge gas. [19]
  - Record the differential heat flow as a function of temperature.
- Instrument Setup (TGA for Dehydration):
  - Place the prepared sample pan onto the TGA balance.
  - Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).[20]
  - Continuously record the sample weight as a function of temperature.
- Data Analysis:
  - DSC: The melting point is identified as the peak temperature of the endothermic event. The glass transition (Tg) is observed as a step change in the heat capacity baseline.[21]
  - TGA: The dehydration of the monohydrate is observed as a distinct weight loss step. The temperature range of this step corresponds to the dehydration event, and the percentage weight loss should correspond to the theoretical water content (~5.0%).

## Solubility Determination

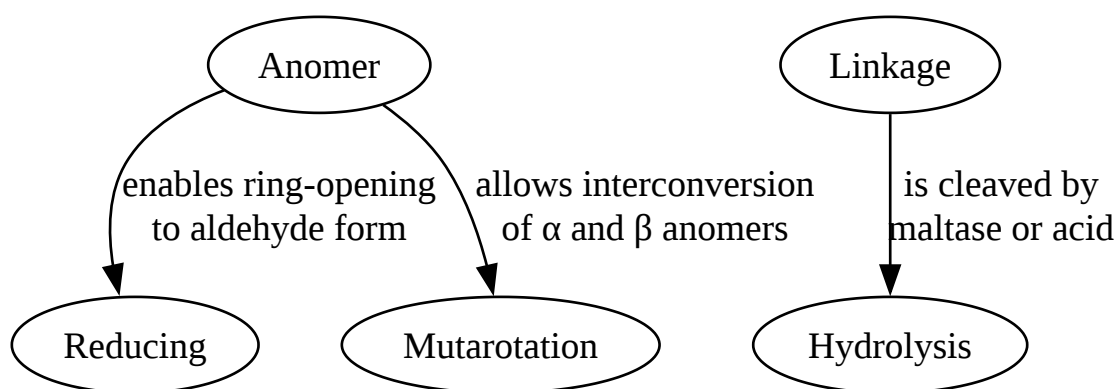
Objective: To determine the saturation solubility of maltose monohydrate in water at a specific temperature.

Methodology:

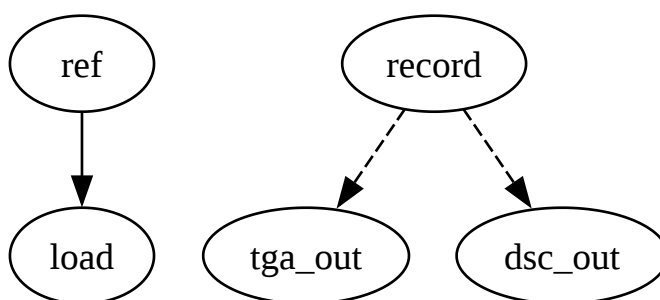
- Preparation:

- Measure a precise volume of purified water (e.g., 100 mL) into a temperature-controlled vessel equipped with a stirrer.[22]
- Allow the water to equilibrate to the desired temperature (e.g., 20°C).
- Procedure:
  - Add a pre-weighed amount of maltose monohydrate to the water while stirring continuously.[23]
  - Continue to add small, known increments of maltose monohydrate.
  - Allow sufficient time between additions for the solid to dissolve completely.
  - The saturation point is reached when a small amount of solid material remains undissolved for an extended period (e.g., 30 minutes), indicating a saturated solution.[23]
- Calculation:
  - Sum the total mass of maltose monohydrate that dissolved in the known volume of water.
  - Express the solubility in units such as g/100 mL or g/L.

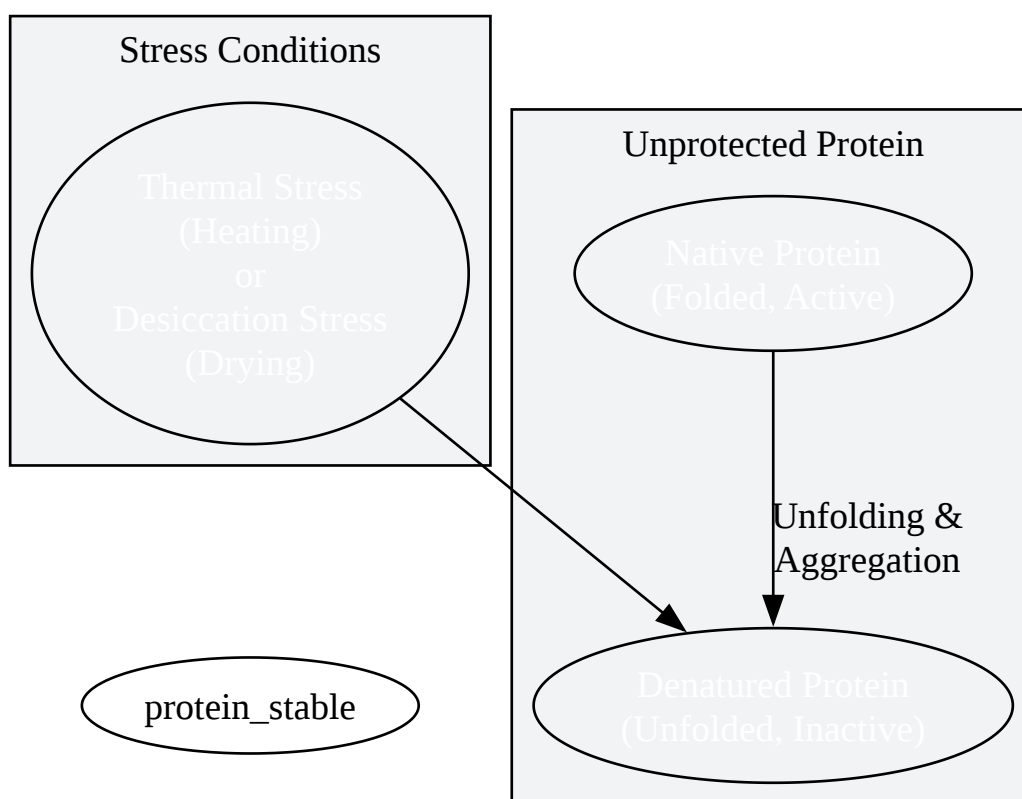
## Visualizing Core Concepts and Processes



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## Applications in Drug Development

The physicochemical properties of maltose monohydrate make it a valuable excipient in pharmaceutical formulations, particularly for biologics.

- **Protein Stabilization:** Maltose is widely used to prevent the aggregation of proteins, such as immunoglobulins in IVIG solutions.[2] It achieves this through mechanisms like preferential

exclusion and vitrification.[3][5] In the preferential exclusion model, maltose is expelled from the protein's surface, which enhances the hydration of the protein and thermodynamically favors the compact, native state.[11]

- **Vitrification:** During lyophilization (freeze-drying), maltose forms a glassy, amorphous matrix. [3] This high-viscosity glass immobilizes the protein, preventing unfolding and degradation by restricting molecular mobility. The high glass transition temperature (T<sub>g</sub>) of maltose is beneficial for the long-term storage stability of dried protein products.[3]
- **Tonicity Agent:** It can be used in parenteral formulations to adjust the tonicity of the solution.
- **Sweetener and Filler:** In oral dosage forms, it serves as a mild sweetener and a filler or binder in tablets.[24] Its non-toxic and readily metabolized nature makes it a safe choice for these applications.[1]

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